Dibenzyl sulfide
Overview
Description
Dibenzyl sulfide, also known as this compound, is an organic compound with the chemical formula C14H14S. It is characterized by the presence of a sulfur atom bonded to two benzyl groups. This compound is known for its distinctive odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium sulfide in an aqueous medium. The reaction proceeds as follows:
2C6H5CH2Cl+Na2S→(C6H5CH2)2S+2NaCl
Another method involves the use of benzyl bromide and potassium thioacetate in the presence of a base such as potassium carbonate. This reaction is typically carried out in methanol as a solvent .
Industrial Production Methods: Industrial production of benzyl sulfide often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form benzyl sulfoxide and benzyl sulfone.
Substitution: this compound can participate in substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Benzyl Grignard reagents.
Major Products Formed:
Oxidation: Benzyl sulfoxide, benzyl sulfone.
Reduction: this compound (reduced form).
Substitution: Various benzyl sulfide derivatives.
Scientific Research Applications
Dibenzyl sulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl sulfide involves its interaction with various molecular targets and pathways. For instance, in biological systems, benzyl sulfide can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which benzyl sulfide is used.
Comparison with Similar Compounds
Dibenzyl sulfide can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents on the benzyl groups.
Benzyl sulfoxide: An oxidized form of benzyl sulfide with different chemical properties.
Benzyl sulfone: A further oxidized form with distinct reactivity and applications.
Uniqueness: this compound is unique due to its specific reactivity at the sulfur atom, making it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including oxidation and substitution, adds to its versatility in research and industrial applications .
Properties
IUPAC Name |
benzylsulfanylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPJJNWMYZRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
Record name | DIBENZYL SULFIDE | |
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DSSTOX Substance ID |
DTXSID6024599 | |
Record name | Benzyl sulfide | |
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Molecular Weight |
214.33 g/mol | |
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Physical Description |
Dibenzyl sulfide appears as colorless plates or pale beige crystalline solid with a crippling stench. (NTP, 1992), Colorless or pale beige solid with a crippling stench; [CAMEO] | |
Record name | DIBENZYL SULFIDE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Flash Point |
greater than 230 °F (NTP, 1992), Flash point > 110 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in ethanol, ether, and CS2. | |
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Record name | BENZYL SULFIDE | |
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Density |
1.0712 at 122 °F (NTP, 1992) - Denser than water; will sink, 1.0583 g/cu cm at 50 °C | |
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Vapor Pressure |
0.000289 [mmHg] | |
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Color/Form |
PLATES FROM ETHER OR CHLOROFORM, COLORLESS PLATES | |
CAS No. |
538-74-9 | |
Record name | DIBENZYL SULFIDE | |
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Melting Point |
120 to 122 °F (NTP, 1992), 49.5 °C | |
Record name | DIBENZYL SULFIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19876 | |
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